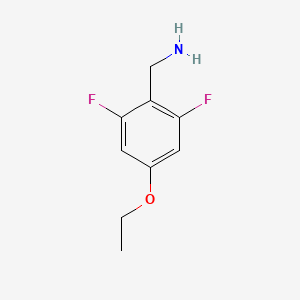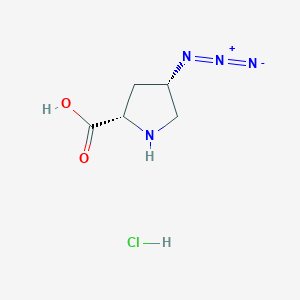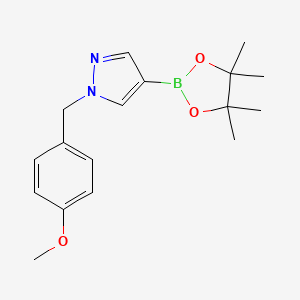
1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
概要
説明
“1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a compound with the CAS Number: 1105039-88-0 and a molecular weight of 314.19 . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is determined by quantum-chemical calculations, NMR spectroscopy, and X-Ray diffraction analysis . The molecular electrostatic potential and frontier molecular orbitals of the compound have been studied to further clarify certain physical and chemical properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.19 . It is a solid substance stored in an inert atmosphere at 2-8°C . The density of a similar compound is 1.13±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystallography : This compound, as part of a broader group of organic intermediates with pyrazole heterocycles and borate functional groups, is synthesized through nucleophilic substitution reactions. Its molecular structure is confirmed using techniques like FTIR, NMR spectroscopy, MS, and X-ray diffraction. The compound's molecular structure has been optimized using Density Functional Theory (DFT) and compared with X-ray diffraction values, showing consistency. This work aids in understanding the molecular electrostatic potential and frontier molecular orbitals, revealing key molecular structure characteristics and conformations (Yang et al., 2021).
Molecular Dynamics and DFT Calculations : The molecular dynamics and DFT studies are critical in understanding the physical and chemical properties of these compounds. Such studies provide insights into the reactive properties, molecular electrostatic potential, and frontier molecular orbitals, essential for developing a deeper understanding of these compounds' behavior at a molecular level (Liao et al., 2022).
Applications in Antitumor and Antimicrobial Activities
Antitumor Activity : Compounds from this family have been explored for their potential antitumor activities. They have been tested in-vitro for tumor cell-growth inhibition, showing promising results (Farghaly, 2010).
Antimicrobial Agents : Novel derivatives of this compound have been synthesized and assessed for their antibacterial and antifungal activities. The structure-activity relationships (SARs) of these compounds have been explored to improve their therapeutic efficacy (Raju et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-19-20(12-14)11-13-6-8-15(21-5)9-7-13/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSNSMNLZWNVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702427 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1105039-88-0 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)
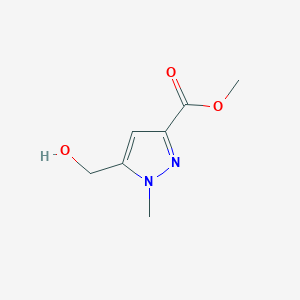
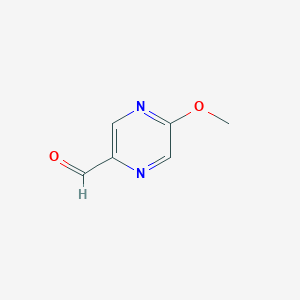
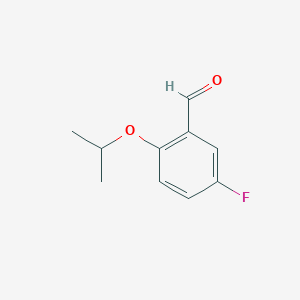
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)
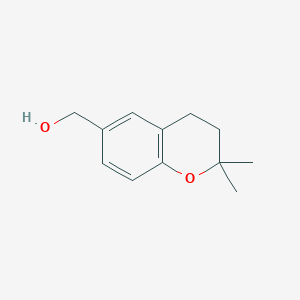
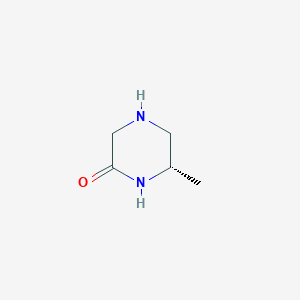
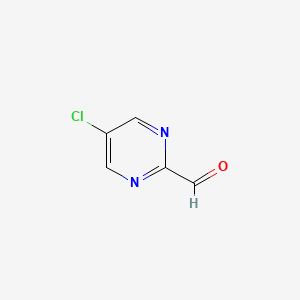
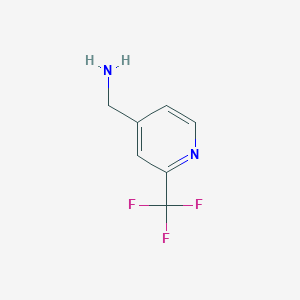
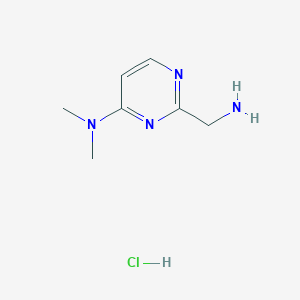
![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)
